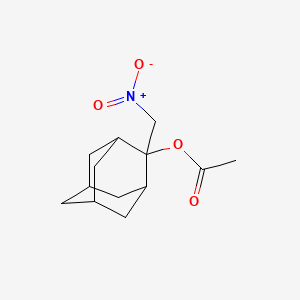
2-(nitromethyl)-2-adamantyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitromethyl)-2-adamantyl acetate is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various fields, including medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of 2-(nitromethyl)-2-adamantyl acetate is not fully understood. However, studies have shown that the compound exerts its effects by modulating various signaling pathways. In cancer cells, the compound inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, the compound activates the p38 MAPK pathway, which is involved in apoptosis. In inflammatory cells, the compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(nitromethyl)-2-adamantyl acetate are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In inflammatory cells, the compound reduces the production of pro-inflammatory cytokines. In pests, the compound disrupts their nervous system, leading to paralysis and death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(nitromethyl)-2-adamantyl acetate in lab experiments include its potential applications in various fields of scientific research, its relatively low toxicity, and its ability to modulate various signaling pathways. However, the compound has some limitations, including its low solubility in water and its relatively low yield in the synthesis process.
Future Directions
There are several future directions for the study of 2-(nitromethyl)-2-adamantyl acetate. In the field of medicine, further studies are needed to determine the specific mechanisms by which the compound exerts its anti-cancer and anti-inflammatory effects. In addition, studies are needed to determine the potential side effects of the compound and its optimal dosage. In the field of agriculture, further studies are needed to determine the efficacy of the compound in controlling pests and its potential impact on non-target organisms. In the field of material science, further studies are needed to explore the potential applications of the compound in the synthesis of new materials.
Synthesis Methods
The synthesis of 2-(nitromethyl)-2-adamantyl acetate is a complex process that involves several steps. The initial step involves the reaction of adamantane with nitric acid to produce 2-nitroadamantane. This compound is then reacted with formaldehyde and acetic acid to produce 2-(nitromethyl)-2-adamantyl acetate. The overall yield of the synthesis process is approximately 40%.
Scientific Research Applications
2-(Nitromethyl)-2-adamantyl acetate has potential applications in various fields of scientific research. In the field of medicine, the compound has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, the compound has been studied for its potential anti-inflammatory properties. Studies have shown that the compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
In the field of agriculture, 2-(nitromethyl)-2-adamantyl acetate has been studied for its potential use as a pesticide. Studies have shown that the compound is effective in controlling pests and has low toxicity to non-target organisms.
In the field of material science, the compound has been studied for its potential use as a building block for the synthesis of new materials. Studies have shown that the compound can be used to produce polymers with unique properties.
properties
IUPAC Name |
[2-(nitromethyl)-2-adamantyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(15)18-13(7-14(16)17)11-3-9-2-10(5-11)6-12(13)4-9/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUOZYVPRDJNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nitromethyl)-adamant-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

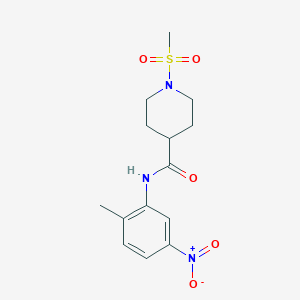
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5853961.png)
![1-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-4-piperidinecarboxylic acid](/img/structure/B5853964.png)
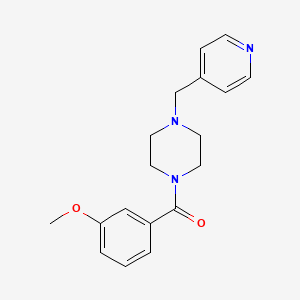
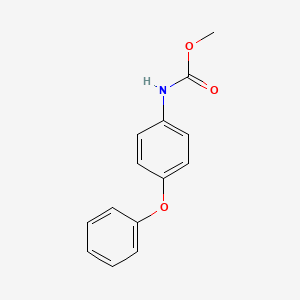
![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
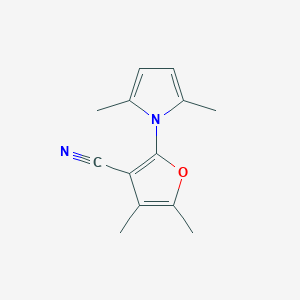
![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)

![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)